Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Description
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) (Ca(TMHD)₂) is a coordination complex where calcium is chelated by two TMHD ligands. The TMHD ligand (C₁₁H₁₉O₂⁻) is a β-diketonate characterized by bulky tert-butyl groups, which provide steric hindrance and enhance thermal stability . This compound is typically a solid at room temperature and exhibits solubility in organic solvents, making it suitable for applications in materials science and catalysis.
Properties
IUPAC Name |
calcium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFPPIHJGRIGW-ATMONBRVSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118448-18-3 | |
| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Conventional Metathesis Reaction
The most widely reported synthesis involves a metathesis reaction between calcium salts and H-TMHD in the presence of a base. Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) typically serves as the calcium precursor, while ammonia or sodium hydroxide acts as the deprotonating agent . The general reaction proceeds as follows:
Key steps include:
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Ligand Dissolution : H-TMHD is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol.
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Base Addition : Aqueous or gaseous ammonia is introduced to deprotonate the ligand, forming the TMHD⁻ anion.
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Calcium Salt Introduction : Calcium chloride is added stoichiometrically, initiating ligand coordination.
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Precipitation : The product precipitates as a white crystalline solid, which is filtered and washed with cold ethanol .
Critical Parameters :
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Molar Ratio : A 1:2 molar ratio of Ca²⁺ to H-TMHD ensures complete complexation.
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pH Control : Maintaining a pH > 10 prevents ligand protonation and ensures efficient coordination .
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Temperature : Reactions are typically conducted at 60–80°C to enhance kinetics without degrading the ligand .
Solvent and Reaction Condition Optimization
Solvent choice significantly impacts yield and purity. Anhydrous ethanol and THF are preferred for their ability to dissolve both calcium salts and H-TMHD while minimizing hydrolysis . Recent studies highlight the following trends:
| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 78 | 99.5 |
| THF | 65 | 85 | 99.9 |
| Acetonitrile | 80 | 62 | 98.0 |
Data synthesized from industrial protocols .
Microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiating the reaction mixture at 100 W for 10 minutes in THF achieves 88% yield, comparable to 2-hour conventional heating .
Alternative Calcium Precursors
While CaCl₂ is common, calcium carbonate (CaCO₃) offers advantages in handling and cost. The reaction with CaCO₃ requires acidic conditions to liberate Ca²⁺ ions:
This method eliminates ammonium byproducts but necessitates slow CO₂ venting to prevent foaming. Yields reach 70–75% under reflux conditions in ethanol .
Purification and Characterization
Crude Ca(TMHD)₂ often contains unreacted ligand or calcium salts. Recrystallization from hot hexane or toluene yields high-purity crystals (>99.9%), as confirmed by nuclear magnetic resonance (NMR) and elemental analysis . Key characterization data includes:
| Property | Value | Method |
|---|---|---|
| Melting Point | 221–224°C | DSC |
| FTIR (C=O stretch) | 1580 cm⁻¹ | Infrared |
| Solubility in CHCl₃ | 12 g/100 mL | Gravimetric |
Thermogravimetric analysis (TGA) shows a single-step decomposition at 280°C, consistent with its volatility in CVD applications .
Challenges and Mitigation Strategies
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Hygroscopicity : Despite low hydrolytic sensitivity under neutral conditions , the compound absorbs moisture during storage, necessitating anhydrous handling and storage under argon.
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Byproduct Formation : Excess ligand or calcium hydroxide impurities are removed via Soxhlet extraction with diethyl ether .
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Scalability : Industrial-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving batch yields >90% .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form calcium oxide and other by-products.
Reduction: It can be reduced to form calcium metal in the presence of strong reducing agents.
Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands.
Major Products
Oxidation: Calcium oxide (CaO) and other oxidized organic by-products.
Reduction: Calcium metal (Ca).
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Applications Overview
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in several key areas:
- Thin Film Semiconductor Production
- Superconductors
- Catalysis
- Protective Coatings
- Energy Generation and Storage
Data Table of Applications
| Application Area | Description | Method Used |
|---|---|---|
| Thin Film Semiconductors | Precursor for semiconductor layers | ALD/MOCVD |
| Superconductors | Preparation of superconducting films | Thin-film deposition |
| Catalysis | Stabilizes reactive intermediates | Organic synthesis |
| Protective Coatings | Enhances durability against environmental factors | Coating formulations |
| Energy Generation/Storage | Improves battery performance | Energy storage systems |
Case Study 1: Thin Film Semiconductor Production
In a study published by American Elements, researchers demonstrated the successful use of Ca(TMHD)₂ as a precursor for calcium oxide thin films via ALD. The resulting films exhibited excellent electrical properties suitable for use in transistors and other electronic components .
Case Study 2: Superconducting Films
Research conducted at a university laboratory explored the application of calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) in fabricating high-temperature superconducting films. The study found that films produced using this compound showed significant improvements in critical temperature and current density compared to those made with traditional precursors .
Case Study 3: Catalytic Applications
A publication highlighted the effectiveness of Ca(TMHD)₂ as a catalyst in the synthesis of complex organic molecules. The compound facilitated reactions that typically required harsher conditions, showcasing its potential for greener chemistry practices .
Mechanism of Action
The mechanism of action of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to act as a ligand and form stable complexes with various metal ions. The compound’s molecular structure allows it to coordinate with metal centers, facilitating the formation of organometallic complexes. These complexes can then undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Palladium(II) TMHD (Pd(TMHD)₂)
- Applications : Highly effective catalyst for cross-coupling reactions (e.g., Suzuki, Heck) under mild conditions, achieving yields >80% .
- Stability : Decomposes at elevated temperatures (>200°C) but remains stable in organic solvents .
- Key Difference : Pd(TMHD)₂ is redox-active, enabling catalytic cycles, whereas Ca(TMHD)₂ lacks redox activity.
Nickel(II) and Cobalt(II) TMHD
- Applications: Used as precursors for metal oxide thin films and magnetic nanoparticles .
- Magnetic Properties : Co(TMHD)₂ exhibits paramagnetism, unlike diamagnetic Ca(TMHD)₂ .
Alkaline Earth Metal TMHD Complexes
Strontium TMHD Dihydrate (Sr(TMHD)₂·2H₂O)
Barium TMHD Hydrate (Ba(TMHD)₂·H₂O)
- Thermal Decomposition : Decomposes at ~300°C to form BaO, compared to Ca(TMHD)₂, which likely forms CaO at higher temperatures .
Other Metals
Bismuth TMHD (Bi(TMHD)₃)
Lead TMHD (Pb(TMHD)₂)
Comparative Data Table
Key Research Findings
- Catalytic Efficiency : Pd(TMHD)₂ outperforms Ca(TMHD)₂ in organic synthesis due to Pd's redox activity .
- Material Compatibility : Alkaline earth TMHD complexes (Ca, Sr, Ba) are preferred over transition metals for oxide film deposition due to lower electronegativity .
- Praseodymium TMHD (Pr(TMHD)₃) requires stringent eye protection due to irritation risks, a concern absent in Ca(TMHD)₂ .
Biological Activity
Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Ca(TMHD)₂, is a calcium complex of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C22H38CaO4
- Molecular Weight : 406.61 g/mol
- CAS Number : 36818-89-0
- Appearance : White to off-white crystalline powder
- Melting Point : 221-224 °C
1. Biocompatibility and Bioactivity
Ca(TMHD)₂ has been investigated for its biocompatibility in biomedical applications. Its structure is similar to that of natural bone minerals, which allows it to interact favorably with biological tissues. Research indicates that calcium compounds are essential for various cellular processes including signaling pathways and bone regeneration.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Osteoconductivity | Promotes bone cell attachment and proliferation. |
| Antimicrobial Properties | Exhibits potential antimicrobial activity against certain pathogens. |
| Drug Delivery | Serves as a carrier for drug delivery systems in targeted therapies. |
The biological activity of Ca(TMHD)₂ can be attributed to several mechanisms:
- Calcium Release : Upon dissolution in physiological environments, Ca(TMHD)₂ releases calcium ions which are crucial for cellular functions such as muscle contraction and neurotransmission.
- Matrix Formation : It aids in the formation of a mineralized matrix conducive to osteoblast activity, enhancing bone healing processes.
3. Case Studies
Numerous studies have explored the application of Ca(TMHD)₂ in various biomedical contexts:
- Study on Bone Regeneration : A study published in MDPI demonstrated that coatings made from Ca(TMHD)₂ significantly improved osteoblast adhesion and proliferation on titanium implants. This indicates its potential use in orthopedic applications where bone integration is critical .
- Antimicrobial Applications : Research indicated that formulations containing Ca(TMHD)₂ exhibited antimicrobial properties against Staphylococcus aureus, suggesting its use in wound healing applications .
Synthesis Methods
The synthesis of Ca(TMHD)₂ typically involves the reaction of calcium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions to ensure purity and yield.
Synthesis Reaction
Safety Considerations
While Ca(TMHD)₂ is generally considered safe for research and development purposes, proper handling protocols should be followed:
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Q & A
Q. What are the optimal synthetic conditions for preparing Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) with high purity?
Methodological Answer:
- Parameter Optimization : Use factorial design (e.g., 2^k factorial) to systematically vary stoichiometric ratios (e.g., ligand-to-calcium ratio), solvent polarity (e.g., ethanol, acetonitrile), and reaction temperature .
- Purification : Employ recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate mixtures) to minimize hydrate formation, followed by vacuum drying. Monitor purity via elemental analysis and NMR .
- Reagent Selection : Utilize high-purity ligands (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione) to avoid side reactions, referencing reagent-grade standards (e.g., Sigma-Aldrich protocols) .
Q. How can researchers characterize the structural integrity of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?
Methodological Answer:
- Crystallography : Perform single-crystal X-ray diffraction (XRD) to confirm coordination geometry. Refine data using software like SHELXL, referencing full crystallographic datasets (e.g., CCDC 2152891) .
- Spectroscopy : Cross-validate FTIR (C-O stretching ~1600 cm⁻¹) and NMR (¹³C for ligand symmetry). Resolve ambiguities using HSQC or COSY for proton assignments .
- Thermal Analysis : Conduct TGA-DSC to assess decomposition pathways (e.g., ligand loss at ~250°C) and phase transitions .
Q. What experimental protocols ensure stability of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) under varying storage conditions?
Methodological Answer:
- Environmental Control : Store in inert atmospheres (argon) at ≤25°C to prevent oxidation/hygroscopic degradation, as per pharmaceutical-grade standards .
- Stability Testing : Use accelerated aging studies (40°C/75% RH) with periodic HPLC monitoring to quantify degradation products .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?
Methodological Answer:
- DFT Simulations : Calculate ligand field splitting (Δ₀) and charge distribution using Gaussian08. Compare with experimental UV-Vis (d-d transitions) to validate models .
- COMSOL Integration : Model diffusion kinetics in solvent systems using AI-driven parameter optimization (e.g., reaction barriers, solvation energy) .
Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
- Multi-Technique Validation : For discordant NMR/XRD results, verify sample homogeneity (e.g., PXRD vs single-crystal data) and solvent residues (TGA-MS) .
- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets, ensuring alignment with crystallographic symmetry .
Q. What catalytic applications can be explored using Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)?
Methodological Answer:
Q. How to integrate this compound into membrane-based separation technologies?
Methodological Answer:
- Composite Fabrication : Embed in polymer matrices (e.g., PDMS) via solvent casting. Evaluate selectivity (e.g., gas permeation) using ASTM D1434 protocols .
- Operando Characterization : Pair SEM-EDS with in-situ FTIR to monitor structural integrity during filtration cycles .
Theoretical and Methodological Frameworks
- Guiding Principles : Align experimental design with coordination chemistry theory (e.g., ligand field theory) to hypothesize reactivity patterns .
- Data Interpretation : Apply IUCr standards for crystallographic reporting (e.g., R-factor thresholds <5%) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
